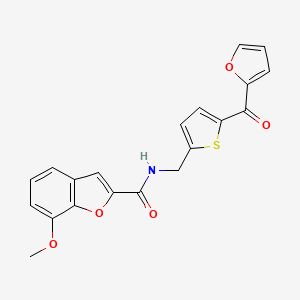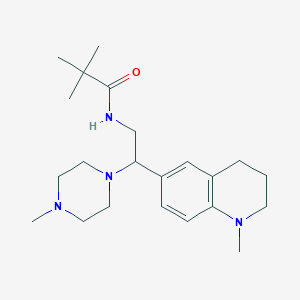
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C22H36N4O and its molecular weight is 372.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound's synthesis involves lateral lithiation processes that provide a method for producing side-chain substituted derivatives, which are pivotal in the development of tetrahydroisoquinolines. This methodology highlights its potential in synthetic organic chemistry and drug design, offering a pathway to diverse tetrahydroisoquinoline derivatives with potential biological activities (Smith, El‐Hiti, & Hegazy, 2010).
Anticancer Applications
- The structural analogs of the compound, particularly those involving the tetrahydroquinoline moiety, have been investigated for their anticancer properties. For instance, derivatives with modifications at the 11-position of isoquino[4,3-c]cinnolin-12-ones exhibited potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as novel anticancer agents (Ruchelman et al., 2004).
Antibacterial and Antimicrobial Applications
- New quinoline derivatives, including those structurally related to the compound , have shown significant antibacterial and antimicrobial activities. Such compounds provide a promising avenue for the development of new treatments against resistant bacterial strains, emphasizing the importance of quinoline derivatives in medicinal chemistry (Bondock & Gieman, 2015).
Methodological Advances in Organic Synthesis
- The compound and its derivatives serve as key intermediates in innovative synthetic strategies, such as the metal-free synthesis of 3-arylquinolin-2-ones. These methodologies enhance the toolbox of organic chemists, enabling the synthesis of complex quinoline derivatives with potential biological activities (Liu et al., 2013).
Antitubercular Agents
- Structural analogs of the compound, particularly those incorporating quinoline-4-yl-1,2,3-triazoles, have been explored for their antitubercular properties. This research underscores the potential of quinoline derivatives in combating tuberculosis, offering insights into new therapeutic agents against this disease (Thomas et al., 2011).
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-22(2,3)21(27)23-16-20(26-13-11-24(4)12-14-26)18-8-9-19-17(15-18)7-6-10-25(19)5/h8-9,15,20H,6-7,10-14,16H2,1-5H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMUSRVINDUAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid](/img/structure/B2686569.png)
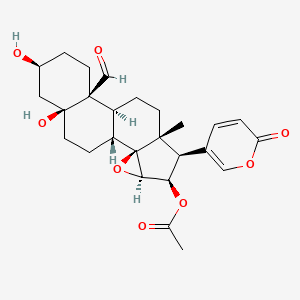
![ethyl 3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2686573.png)
![3-[(2-chlorobenzyl)sulfonyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B2686574.png)
![8-(4-fluorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2686576.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686577.png)

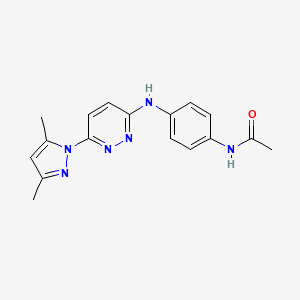

![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)
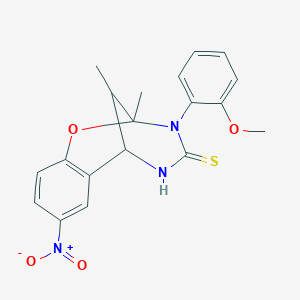
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2686589.png)
![(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2686590.png)
